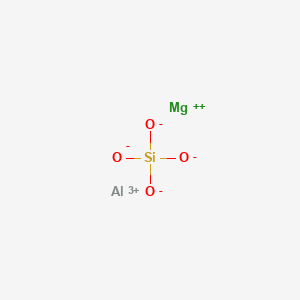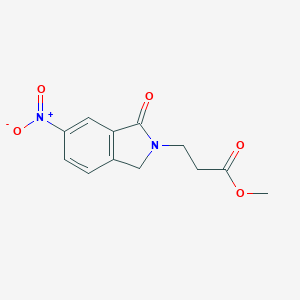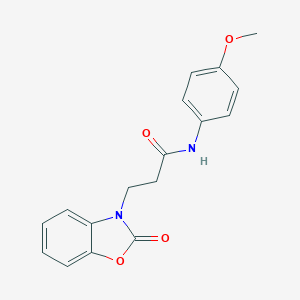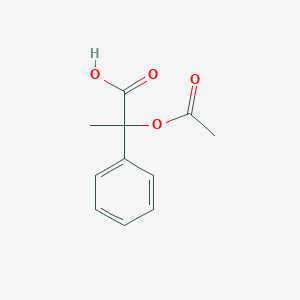
Veegum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Veegum is a highly purified smectite clay, specifically Magnesium Aluminum Silicate . It is used in a variety of applications including cosmetics, personal care products, pharmaceuticals, and agri-science . This compound acts as a suspension stabilizer, emulsion optimizer, and rheology modifier . It also reduces the slippery or sticky feel of gums and polymers, providing a silky, tack-free feel in topical preparations .
Synthesis Analysis
This compound is not synthesized but is a naturally occurring smectite clay that is refined and purified for use . It is often used in combination with other thickeners such as VANZAN® xanthan gum and CMC . These combinations provide greater thickening, stabilizing, and suspending properties than those developed by the individual components of the mixture .
Chemical Reactions Analysis
This compound does not undergo any specific chemical reactions. Instead, it functions as a suspension stabilizer, emulsion optimizer, and rheology modifier . It is synergistic with common thickeners such as VANZAN® xanthan gum and CMC .
Physical and Chemical Properties Analysis
This compound is a solid substance that is used primarily for its thickening and texture-modifying abilities . It provides excellent emulsion and suspension stabilization at low use levels . The typical use levels for this compound are between 0.5% and 3% .
科学的研究の応用
Veegum's Economic and Commercial Importance
- This compound, also known as hectorte, is a rare mineral found in California and Xinjiang, China. Its unique properties have made it an essential component in various commercial products, occupying a significant market position with substantial economic returns (Zhao Xing-se, 2000).
This compound in Slow-Release Tablet Formulation
- This compound has been utilized in developing slow-release tablet formulations. An experimental design involving statistical methods and computer science was employed to optimize tablet formulation containing this compound, demonstrating its efficacy in controlling drug release characteristics (M. R. Harris, J. Schwartz, J. McGinity, 1985).
Role in Drug Release Control
- A study investigating magnesium aluminium silicate (MAS) (this compound®) showed its suitability in controlling the release of theophylline from tablet matrices. The study highlights this compound's role in influencing drug release patterns, especially in the absence of drug interaction with MAS (A. Adebisi, B. Conway, K. Asare-Addo, 2015).
Decontamination Properties
- This compound has been shown to be successfully decontaminated at 25 KGy using gamma radiation, without compromising its physicochemical characteristics. This highlights this compound's stability and potential for sterilization in various applications (S. Shidhaye, A. Damle, 1995).
Taste Masking in Drug Formulations
- This compound has been employed in taste masking of bitter drugs. A study demonstrated the successful intercalation of drugs into this compound, resulting in controlled drug release at specific pH levels, thus effectively masking bitterness (Vandana Kharb, V. Saharan, Vivek Kharb, Hemant R. Jadhav, S. Purohit, 2016).
This compound's Role in Rheology
- A study on this compound HV and this compound F suspensions indicated their pseudoplastic nature and provided insights into their viscosity characteristics over time and at different temperatures. This research is crucial for understanding this compound's behavior in various formulations and environments (J. Wood, G. Catacalos, S. Lieberman, 1963).
Flocculation and Deflocculation Properties
- This compound's interactions with polyoxyethylene hydrogenated castor oil were studied, revealing its flocculation and deflocculation mechanisms in an aqueous medium. The findings provide insights into its application in pharmaceutical formulations and other industries where such properties are crucial (Y. Ohno, Yasuko Sumimoto, M. Ohshima, M. Yamada, T. Shimamoto, 1974).
Drug Release from this compound-Polyethylene Nanocomposite Matrices
- Research on this compound-polyethylene (PEO) matrices explored their use in drug delivery systems. The study focused on evaluating the effect of various factors, including ionic strength, on these matrices, providing valuable information for developing advanced drug delivery systems (K. Asare-Addo, A. Totea, A. Nokhodchi, 2020).
作用機序
特性
CAS番号 |
12511-31-8 |
|---|---|
分子式 |
AlH4MgO4Si |
分子量 |
147.40 g/mol |
IUPAC名 |
aluminum;magnesium;silicate |
InChI |
InChI=1S/Al.Mg.H4O4Si/c;;1-5(2,3)4/h;;1-4H |
InChIキー |
RWJCJPDSIBTATK-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-].[Mg+2].[Al+3] |
正規SMILES |
O[Si](O)(O)O.[Mg].[Al] |
| 1327-43-1 | |
関連するCAS |
99670-23-2 |
同義語 |
almasilate aluminum magnesium silicate aluminum magnesium silicate (Mg(AlSiO4)2) magnesium aluminosilicate magnesium aluminum silicate Malinal Neusilin US2 Veegum |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)




![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)


![(4Z)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B228103.png)
